tert-Butyl Phenylcarbamate

Description

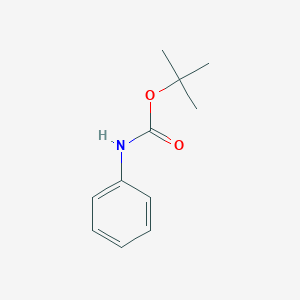

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZHPWMVEVZEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187802 | |

| Record name | t-Butyl carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3422-01-3 | |

| Record name | t-Butyl carbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003422013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butyl carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Tert Butyl Phenylcarbamate and Its Derivatives

Direct Synthesis Approaches

The most common and direct methods for synthesizing tert-butyl phenylcarbamate involve the reaction of aniline (B41778) with electrophilic tert-butoxycarbonyl (Boc) donating reagents. These methods are well-established and widely used due to their reliability and the commercial availability of the starting materials.

Reactions of Aniline with tert-Butyl Chloroformate or Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The N-tert-butoxycarbonylation of aniline is a standard procedure for creating the carbamate (B1207046) linkage. The reaction is typically performed by treating aniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is favored due to the high reactivity of Boc₂O and the formation of benign byproducts (tert-butanol and carbon dioxide). semanticscholar.org A large-scale synthesis, for instance, can be achieved by reacting an amine with di-tert-butyl dicarbonate in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nsf.gov

The general reaction can be visualized as the nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of the Boc anhydride (B1165640). semanticscholar.org This process is highly efficient for a wide range of amines, including aromatic variants like aniline. semanticscholar.orgumich.edu

Significant research has been dedicated to optimizing the conditions for the N-tert-butoxycarbonylation of aniline to maximize yield and minimize reaction times. Key variables include the choice of catalyst, solvent, and temperature.

Catalysts play a crucial role in activating the Boc anhydride. A variety of catalysts have been found effective, including yttria-zirconia, semanticscholar.org copper iodide nanoparticles (CuI-NPs), niscpr.res.in piperazine (B1678402) immobilized on nano-ZnO-sulfuric acid (PINZS), rsc.org and silica (B1680970) boron sulfonic acid (SBSA). orgchemres.org For example, using a PINZS nanocatalyst, the optimal conditions for the reaction of aniline with Boc₂O were found to be 20 mg of the catalyst at 60 °C under solvent-free conditions, yielding excellent results. rsc.org Similarly, a mechanochemical approach using CuI-NPs at a 10 mol% loading under solvent-free conditions allowed for the conversion of aniline to its Boc-protected form in as little as 5 minutes. niscpr.res.in

The choice of solvent, or lack thereof, also has a profound impact. While solvents like acetonitrile (B52724) are commonly used, semanticscholar.org many modern procedures favor solvent-free conditions, which are more environmentally friendly. niscpr.res.inrsc.orgorgchemres.org Studies have shown that for certain catalytic systems, solvent-free reactions at room temperature or with gentle heating provide superior yields compared to reactions in solvents like DCM, water, or ethanol. rsc.orgacs.org

Temperature is another critical parameter. While many early procedures required reflux conditions to drive the reaction to completion, particularly for less nucleophilic anilines, semanticscholar.org the development of highly active catalysts has enabled the reaction to proceed efficiently at room temperature or slightly elevated temperatures (e.g., 60 °C). semanticscholar.orgrsc.orgorgchemres.org

The following table summarizes the optimized conditions for the synthesis of this compound from aniline and Boc₂O using various catalytic systems.

Table 1: Optimization of Reaction Conditions for N-tert-butoxycarbonylation of Aniline

| Catalyst | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PINZS | 20 mg | Solvent-free | 60 °C | 10 min | 98 | rsc.org |

| CuI-NPs | 10 mol% | Solvent-free (Grinding) | Room Temp. | 5 min | 92 | niscpr.res.in |

| Yttria-Zirconia | 20 wt% | Acetonitrile | Reflux | 3 h | 92 | semanticscholar.org |

| B(OSO₃H)₃/SiO₂ (SBSA) | 0.06 g | Solvent-free | Room Temp. | 10 min | 96 | orgchemres.org |

| Fe₃O₄@SiO₂@(NH₄)₂Ce(NO₃)₆ | 0.08 mg | Solvent-free | Room Temp. | 20 min | 80 | acs.org |

The mechanism of N-tert-butoxycarbonylation of aniline has been a subject of both experimental and computational investigation. The generally accepted pathway involves the nucleophilic attack of the amine on the carbonyl group of the Boc anhydride. semanticscholar.org

Quantum mechanical/molecular mechanical (QM/MM) simulations have provided deeper insights into the process. mdpi.com These studies suggest that the reaction can proceed via a catalyst-free, sequential mechanism. mdpi.comunt.edu The rate-limiting step is the initial nucleophilic attack of the aniline nitrogen on a carbonyl carbon of Boc₂O. mdpi.com This is followed by a proton transfer from the amine to the Boc group, leading to the formation of a metastable intermediate. The subsequent collapse of this intermediate releases tert-butanol, carbon dioxide, and the final product, this compound. mdpi.com

In catalyzed reactions, the mechanism is slightly altered. For instance, with Lewis acid catalysts like yttria-zirconia, the process is believed to begin with the activation of a carbonyl group of the Boc anhydride by the catalyst's Lewis acid sites. semanticscholar.org This activation makes the carbonyl carbon more electrophilic and susceptible to the nucleophilic attack by the aniline. semanticscholar.orgumich.edu Similarly, a proposed mechanism using a PINZS catalyst involves the initial activation of the carbonyl oxygen atoms of Boc₂O by the catalyst, facilitating the subsequent nucleophilic attack by the amine. rsc.org

Metal-Free C-N Coupling Reactions

As an alternative to traditional methods, metal-free C-N coupling reactions have emerged as a powerful strategy for synthesizing N-aryl carbamates. These methods avoid the use of potentially toxic and expensive metal catalysts, aligning with the goals of sustainable chemistry.

Role of Iodine and tert-Butyl Hydroperoxide in Radical Formation and Cross-Coupling

A notable metal-free approach involves the use of molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) to facilitate the cross-coupling of an amine with a carbazate (B1233558), which acts as the carbamoyl (B1232498) source. thieme-connect.comthieme-connect.com In this system, tert-butyl carbazate reacts with aniline in the presence of I₂ and TBHP to yield this compound. thieme-connect.com

The proposed mechanism for this transformation is initiated by the reaction between I₂ and TBHP, which generates a tert-butoxy (B1229062) radical (t-BuO•). thieme-connect.com This radical then abstracts a hydrogen atom from the tert-butyl carbazate to form an alkoxycarbonyl radical. This key radical intermediate then couples with aniline to form the C-N bond, ultimately yielding the desired N-phenylcarbamate product. thieme-connect.comthieme-connect.comdntb.gov.ua This method is advantageous as it uses inexpensive and readily available reagents under mild conditions. thieme-connect.com

Tolerance of Functional Groups and Yield Analysis

The iodine-promoted metal-free C-N coupling method demonstrates broad functional group tolerance, making it a versatile tool for synthesizing a variety of N-phenylcarbamate derivatives. thieme-connect.comthieme-connect.com The reaction successfully tolerates a range of substituents on the aniline ring.

Anilines bearing both electron-withdrawing and electron-donating groups react efficiently. thieme-connect.com For instance, para-substituted anilines with electron-withdrawing groups such as bromo, chloro, fluoro, and trifluoromethyl groups provide the corresponding carbamate products in moderate to high yields (79-83%). thieme-connect.com Similarly, anilines with electron-donating groups like methyl, methoxy, and tert-butyl also give the desired products in excellent yields (82-85%). thieme-connect.com This wide tolerance highlights the robustness and synthetic utility of this metal-free protocol. thieme-connect.comthieme-connect.com

Table 2: Yields of Substituted tert-Butyl Phenylcarbamates via Metal-Free C-N Coupling

| Aniline Derivative (Substituent) | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromoaniline | tert-Butyl (4-bromophenyl)carbamate | 83 | thieme-connect.com |

| 4-Chloroaniline | tert-Butyl (4-chlorophenyl)carbamate | 81 | thieme-connect.com |

| 4-Fluoroaniline | tert-Butyl (4-fluorophenyl)carbamate | 79 | thieme-connect.com |

| 4-(Trifluoromethyl)aniline | tert-Butyl (4-(trifluoromethyl)phenyl)carbamate | 80 | thieme-connect.com |

| 4-Methylaniline (p-Toluidine) | tert-Butyl (p-tolyl)carbamate | 82 | thieme-connect.com |

| 4-Methoxyaniline | tert-Butyl (4-methoxyphenyl)carbamate | 83 | thieme-connect.com |

| 4-tert-Butylaniline | tert-Butyl (4-(tert-butyl)phenyl)carbamate | 85 | thieme-connect.com |

| Aniline | This compound | 46 | thieme-connect.com |

Mechanochemical-Assisted N-Boc Protection of Amines

Mechanochemistry presents a solvent-free and often faster alternative to traditional solution-phase synthesis. The N-tert-butoxycarbonylation (N-Boc protection) of amines, a fundamental transformation in organic synthesis, can be efficiently achieved using this technique. niscpr.res.inniscair.res.in This method involves the grinding of reactants, typically an amine and di-tert-butyl dicarbonate ((Boc)₂O), in the presence of a catalyst, to yield the corresponding N-Boc protected amine. niscpr.res.inniscair.res.in The advantages of this approach include simplicity, reduced reaction times (often between 5 to 15 minutes), and excellent product yields, generally ranging from 82% to 92%. niscpr.res.inniscair.res.in This solvent-free method avoids the use of environmentally hazardous solvents and often circumvents the need for heating, reflux conditions, or extensive chromatographic purification. niscpr.res.inniscair.res.in

Copper(I) iodide nanoparticles (CuI-NPs) have emerged as a cost-effective and recyclable catalyst for the mechanochemical N-Boc protection of amines. niscpr.res.inniscair.res.in Typically, a 10 mol% catalyst loading is sufficient to promote the reaction under solvent-free grinding conditions. niscpr.res.in The catalytic activity of CuI-NPs is attributed to their highly polarized and active surface, which is believed to facilitate an N-H insertion on the catalyst surface. niscpr.res.inniscair.res.in This is followed by the insertion of the reactive CuI-N bond into a carbonyl group of (Boc)₂O, leading to the release of the N-Boc protected product and regeneration of the catalyst. niscpr.res.inniscair.res.in The use of commercially available bulk CuI is less effective, highlighting the importance of the nanostructured catalyst's properties. niscair.res.in

Table 1: Mechanochemical N-Boc Protection of Aniline using CuI-NPs

| Catalyst Loading (mol%) | Conditions | Time | Yield (%) |

|---|---|---|---|

| 50 | CH₂Cl₂, RT | 2 h | 77 |

| 25 | CH₂Cl₂, RT | 2.5 h | 76 |

| 10 | Neat, RT | 15 min | 81 |

Data sourced from a study on CuI-NPs catalyzed mechanochemical-assisted N-Boc protection. niscpr.res.in

Indirect Synthesis via Rearrangement Reactions

Rearrangement reactions provide an indirect pathway to carbamates by transforming a carboxylic acid derivative into an isocyanate, which is then trapped by an alcohol.

Curtius Rearrangement of Acyl Azides to Isocyanates and Subsequent Trapping

A practical one-pot method for the synthesis of tert-butyl carbamates from carboxylic acids utilizes a specific combination of reagents to facilitate the Curtius rearrangement. orgsyn.orgorganic-chemistry.org In this procedure, the carboxylic acid reacts with di-tert-butyl dicarbonate and sodium azide (B81097) to generate the acyl azide intermediate. organic-chemistry.orgnih.gov The presence of zinc(II) triflate [Zn(OTf)₂] as a catalyst and tetrabutylammonium (B224687) bromide is crucial for the subsequent steps. orgsyn.orgorganic-chemistry.org The acyl azide rearranges to the isocyanate, which is then trapped by a tert-butoxide species (generated in situ from the reaction) to yield the final tert-butyl carbamate product. orgsyn.orgnih.gov This zinc-catalyzed method is efficient and uses readily available commercial reagents. orgsyn.org While effective for aliphatic carboxylic acids at around 40°C, aromatic carboxylic acids require higher temperatures (e.g., 75°C) to promote the rearrangement, as they tend to form stable acyl azides that can otherwise lead to side products like tert-butyl esters. nih.gov

Table 2: Key Reagents in the One-Pot Curtius Rearrangement for Boc-Protected Amines

| Reagent | Function |

|---|---|

| Carboxylic Acid | Starting material, source of the R-group |

| Di-tert-butyl dicarbonate | Activates the carboxylic acid and is a source for the Boc group |

| Sodium azide | Azide source for the formation of the acyl azide intermediate |

| Zinc(II) triflate | Catalyst promoting the trapping of the isocyanate |

| Tetrabutylammonium bromide | Additive that facilitates the reaction |

This table is based on a one-pot zinc-catalyzed Curtius rearrangement procedure. orgsyn.orgnih.gov

Synthesis of Substituted this compound Derivatives

Amidation Reactions for Substituted Benzamido Phenylcarbamates

Substituted benzamido phenylcarbamates can be synthesized through amidation reactions, which involve forming an amide bond between an amine and a carboxylic acid. nih.govresearchgate.net A common strategy involves the condensation of tert-butyl (2-aminophenyl)carbamate with various substituted carboxylic acids. nih.govnih.gov This coupling is typically facilitated by a combination of coupling agents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), and an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govscispace.com The reaction is generally carried out at room temperature in the presence of a base, for instance, N,N-diisopropylethylamine (DIPEA). scispace.com This method provides a reliable route to a diverse range of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives in moderate to good yields. nih.gov

Table 3: Synthesis of tert-Butyl 2-(substituted benzamido)phenylcarbamate Derivatives (4a-j)

| Compound | Substituted Carboxylic Acid Used | Yield (%) |

|---|---|---|

| 4a | 4-Fluorobenzoic acid | 74 |

| 4e | 3,5-Dinitrobenzoic acid | - |

| 4f | Dodecanoic acid | - |

| 4h | 2,4,5-Trimethoxybenzoic acid | 72.4 |

Data is compiled from the synthesis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. nih.gov Note: Yields for all compounds in the series were not individually specified in the source material.

Synthesis of Pyrimidine-Substituted Phenylcarbamates

The synthesis of phenylcarbamates bearing a pyrimidine (B1678525) substituent is a significant area of research, largely because substituted pyrimidines are key pharmacophores in medicinal chemistry. researchgate.net The general approach involves the formation of an amino-pyrimidine derivative, which is then converted to the corresponding phenylcarbamate. The primary challenge in this synthetic route lies in the controlled, regioselective introduction of the amino group onto a polychlorinated pyrimidine ring system.

Regioselectivity Challenges in Amination and Strategies for Control

The synthesis of specifically substituted aminopyrimidines from polychloropyrimidine precursors is complicated by the issue of regioselectivity. acs.org The different chlorine atoms on the pyrimidine ring exhibit varied reactivity towards nucleophilic aromatic substitution (SNAr), leading to potential mixtures of isomers. The reactivity of the C-2, C-4, and C-6 positions is influenced by the electronic effects of the ring nitrogen atoms, making selective functionalization a challenge. acs.org

Several strategies have been developed to overcome these regioselectivity issues and control the position of amination on the pyrimidine core.

Palladium-Catalyzed vs. Non-Catalyzed Amination: The choice of catalyst and nucleophile is critical for controlling regioselectivity. For the amination of di- and trichloropyrimidines, palladium-catalyzed cross-coupling reactions are effective for aryl- and heteroarylamines, directing the substitution to the C-2 position with high selectivity. mit.eduacs.org In contrast, more nucleophilic amines, such as dialkylamines or piperidine (B6355638), can achieve high regioselectivity for the C-2 position under non-catalyzed SNAr conditions. mit.eduacs.org

Use of Substituted Pyrimidine Surrogates: A key strategy involves using a substituted dichloropyrimidine as a surrogate for the parent compound. The use of 5-trimethylsilyl-2,4-dichloropyrimidine has proven effective. researchgate.netmit.edu The bulky trimethylsilyl (B98337) group at the C-5 position appears to direct amination preferentially to the C-2 position. acs.org However, smaller substituents at the C-5 position, such as a methyl group, result in lower regioselectivity. acs.org

Modifying Leaving Groups: For particularly challenging aminations where selectivity remains poor, the strategy can be adapted by modifying the other leaving groups on the pyrimidine ring. For instance, 2-chloro-4-thiomethoxy pyrimidine analogues have been prepared. mit.eduacs.org In these substrates, the amination occurs exclusively at the C-2 position, demonstrating excellent regiocontrol. mit.edu

Copper-Catalyzed Amination: An alternative approach utilizes a Cu(II)/PTABS (copper(II) acetate (B1210297)/poly(N-(4-acrylamidophenyl)-4-methylbenzenesulfonamide)) system, which demonstrates high regioselectivity for the C-4 position in the amination of 2,4-dichloropyrimidine. acs.orgfigshare.com This method provides a complementary strategy to the palladium-catalyzed C-2 amination, allowing for the synthesis of unsymmetrical 2,4-diaminated pyrimidines in a one-pot procedure. acs.org

Table 1: Regioselectivity in the Amination of Substituted Polychloropyrimidines

| Pyrimidine Substrate | Amine | Catalyst/Conditions | Product(s) | Regioselectivity (2- vs 4-substitution) | Yield | Citation(s) |

| 5-TMS-2,4-dichloropyrimidine | p-Toluidine | Pd-P5:L5 | 2-amino-4-chloro-5-TMS-pyrimidine | Exclusive | 81% | acs.org |

| 5-TMS-2,4-dichloropyrimidine | Piperidine | None | 2-amino-4-chloro-5-TMS-pyrimidine | >99:1 | 97% | acs.org |

| 2,4-dichloro-5-methylpyrimidine | Aniline | Pd-P5:L5 | 2/4-amino-5-methylpyrimidine mixture | 3:1 | 44% | acs.org |

| 2,4-Dichloropyrimidine | Morpholine | Cu(OAc)₂/PTABS | 4-morpholino-2-chloropyrimidine | C-4 Selective | - | acs.org |

| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd catalyst, LiHMDS | C4-substituted product | Strong C-4 preference | - | researchgate.net |

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in organic synthesis have led to the development of novel, more efficient, and environmentally benign methods for the preparation of carbamates, including this compound. These strategies often focus on multi-component reactions and the use of sustainable reagents.

Use of CO₂ Capture Agents and Non-Metallic Reagents

The direct utilization of carbon dioxide as a C1 building block is a central theme in green chemistry, and its application in carbamate synthesis is a significant area of development. nih.gov This often involves the use of CO₂ capture agents, which activate the CO₂ molecule for subsequent reaction.

Strong organic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been identified as effective CO₂ capture agents and catalysts for carbamate synthesis. organic-chemistry.orgnih.gov DBU reacts with CO₂ to form a reactive DBU-CO₂ adduct, which can then act as a transcarboxylating reagent, transferring the carboxyl group to an amine. nih.gov This process can be part of a metal-free system for generating carbamates. In one such system, a carbamic acid intermediate is formed from an arylamine and CO₂ in the presence of DBU; this intermediate is then dehydrated to yield an isocyanate, which can be trapped by alcohols to produce the desired carbamate. organic-chemistry.org

To further enhance the sustainability of these methods, researchers have explored the use of non-metallic, regenerable reagents. A system employing tetramethoxysilane (B109134) (Si(OMe)₄) as a non-metallic reagent in conjunction with DBU as both a CO₂ capture agent and catalyst has been developed. organic-chemistry.org This allows for the direct conversion of even low-concentration CO₂ into carbamates without the need for metal catalysts or additives. organic-chemistry.org The methodology has been demonstrated to be robust, functioning even with impure CO₂ sources like exhaust gas. organic-chemistry.org

Mechanistic studies have provided deeper insight into the role of these base-CO₂ adducts. Investigations using 1,1,3,3-tetramethylguanidine (B143053) (TMG) have shown that the zwitterionic TMG-CO₂ adduct is not the direct carboxylating agent. rsc.org Instead, the base's role is to deprotonate the amine as it attacks a free CO₂ molecule, following the dissociation of CO₂ from the adduct. rsc.org This understanding opens new avenues for designing rational synthetic strategies where the base-CO₂ adduct serves as a stoichiometric source of CO₂ for carboxylating nucleophiles that would otherwise be unreactive. rsc.org

Reaction Mechanisms and Pathways of Tert Butyl Phenylcarbamate

Thermal Decomposition Mechanisms

The thermal decomposition of tert-butyl N-arylcarbamates, including tert-butyl phenylcarbamate, has been investigated to understand the stability and reactivity of these compounds at elevated temperatures. cdnsciencepub.com These studies are relevant to both academic and industrial chemistry, particularly in the context of polyurethane stability at high temperatures. cdnsciencepub.com

The thermal decomposition of tert-butyl N-phenylcarbamate and its substituted analogues in a solvent like diphenyl ether at approximately 177.5 °C follows a first-order rate law. cdnsciencepub.com The primary products of this decomposition are carbon dioxide, isobutylene (B52900), and the corresponding amine. cdnsciencepub.com For instance, heating tert-butyl N-phenylcarbamate at 180°C yields isobutylene and aniline (B41778). cdnsciencepub.com The decomposition reaction can be represented by the following equation:

ArNHCOOC(CH₃)₃ → ArNH₂ + CO₂ + CH₂=C(CH₃)₂ cdnsciencepub.com

The formation of these products has been confirmed by various analytical techniques, including infrared spectroscopy and gas-liquid chromatography. cdnsciencepub.com The rates of formation for both isobutylene and carbon dioxide were found to be similar to the rate of disappearance of the starting carbamate (B1207046), further supporting the stoichiometry of the reaction. cdnsciencepub.com In some cases, small amounts of diarylurea, such as diphenylurea, are also formed as byproducts. cdnsciencepub.comcdnsciencepub.com

A cyclic mechanism has been proposed for the thermal decomposition of tert-butyl N-arylcarbamates. cdnsciencepub.comcdnsciencepub.com This type of mechanism is also suggested for the decomposition of other carbamates in the liquid phase. cdnsciencepub.com The proposed transition state is a concerted, non-synchronous six-membered ring. researchgate.net This mechanism involves the transfer of the hydrogen atom from the nitrogen to one of the methyl groups of the tert-butyl group, leading to the simultaneous cleavage of the C-O and N-C bonds and the formation of the final products. The polarity of the transition state is considered to be greater than that for the pyrolysis of tert-butyl benzoates. researchgate.net

The rate of thermal decomposition of tert-butyl N-arylcarbamates is significantly influenced by the nature of the substituents on the phenyl ring. cdnsciencepub.com Studies have shown that electron-withdrawing substituents increase the rate of decomposition, while electron-donating groups decrease it. cdnsciencepub.com The decomposition rates for a series of substituted tert-butyl N-phenylcarbamates were found to decrease in the following order of substituents: p-NO₂, m-NO₂, m-Cl, p-Cl, H, m-CH₃, p-CH₃, and p-OCH₃. cdnsciencepub.com

This relationship between substituent electronic effects and reaction rate can be quantified using a Hammett plot. A plot of the logarithm of the rate constants (log k) against the Hammett substituent constants (σ) for the decomposition of various meta- and para-substituted tert-butyl N-phenylcarbamates yields a straight line. cdnsciencepub.com The slope of this line, known as the reaction constant (ρ), was determined to be +0.54 for decompositions in diphenyl ether at 177.5 °C. cdnsciencepub.com A similar value of approximately +0.50 was obtained for decompositions in other solvents. cdnsciencepub.com The positive value of ρ indicates that the reaction is facilitated by the withdrawal of electron density from the reaction center in the transition state. cdnsciencepub.com

| Substituent | k x 10⁵ (s⁻¹) |

|---|---|

| p-NO₂ | 15.5 |

| m-NO₂ | 14.1 |

| m-Cl | 5.89 |

| p-Cl | 5.13 |

| H | 3.55 |

| m-CH₃ | 3.02 |

| p-CH₃ | 2.51 |

| p-OCH₃ | 1.70 |

Deprotection Reactions

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, including in the form of this compound. chemistrysteps.comtotal-synthesis.com Its removal, or deprotection, is a critical step in many synthetic pathways and is typically achieved under acidic conditions. organic-chemistry.org

The Boc group can be cleaved using various acids to release the free amine. chemistrysteps.comnih.gov Common reagents for this transformation include strong acids like trifluoroacetic acid (TFA) and milder, more environmentally benign options like aqueous phosphoric acid. nih.govorganic-chemistry.orgmasterorganicchemistry.com

Aqueous Phosphoric Acid: 85 wt% aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl carbamates. nih.govorganic-chemistry.orgresearchgate.net The reaction conditions are considered mild and exhibit good selectivity, tolerating other acid-sensitive functional groups such as benzyl (B1604629) esters, Cbz carbamates, and TBDMS ethers. nih.govorganic-chemistry.org The reactions are typically high-yielding with a convenient workup procedure. nih.govorganic-chemistry.org

Trifluoroacetic Acid (TFA): TFA is a commonly used reagent for Boc deprotection, often used without a solvent ("neat"). masterorganicchemistry.comnih.gov It effectively removes the Boc group, leading to the formation of the free amine, carbon dioxide, and tert-butyl-derived byproducts. masterorganicchemistry.comcommonorganicchemistry.com The deprotection with TFA can lead to the formation of electrophilic tert-butyl species, which can cause side reactions with nucleophilic amino acid residues. To prevent this, scavengers are often added to the reaction mixture. masterorganicchemistry.comnih.gov

| Reagent | Typical Conditions | Key Features |

|---|---|---|

| Aqueous Phosphoric Acid (85 wt%) | Toluene, 3-14 hours. organic-chemistry.org | Mild, selective, environmentally benign. nih.govorganic-chemistry.org |

| Trifluoroacetic Acid (TFA) | Often used neat or in a solvent like dichloromethane (B109758). masterorganicchemistry.com | Strong acid, rapid reaction. masterorganicchemistry.comcommonorganicchemistry.com May require scavengers. nih.gov |

The acidic cleavage of the Boc group from a carbamate proceeds through a specific mechanistic pathway. total-synthesis.comcommonorganicchemistry.com The stability of the resulting tert-butyl cation is a key factor that makes this deprotection facile. chemistrysteps.com

The mechanism involves the following steps: commonorganicchemistry.com

Protonation: The first step is the protonation of the carbonyl oxygen of the carbamate by the acid. chemistrysteps.comcommonorganicchemistry.com This protonation creates a resonance-stabilized cation, which increases the electrophilicity of the carbonyl carbon and puts a partial positive charge on the ether oxygen. chemistrysteps.com

Formation of tert-Butyl Cation: The protonated intermediate undergoes fragmentation, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The resulting carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. chemistrysteps.comcommonorganicchemistry.com

Formation of the Amine: The final products are the free amine (which may be protonated as an ammonium (B1175870) salt under the acidic conditions) and the tert-butyl cation. commonorganicchemistry.com The tert-butyl cation can then be trapped by a nucleophile, deprotonate to form isobutylene, or be quenched by a scavenger. commonorganicchemistry.comnih.gov

This mechanism highlights why the tert-butyl group is crucial for this type of protecting group strategy, as less substituted alkyl groups would form significantly less stable carbocations, making the cleavage much more difficult. chemistrysteps.com

Catalytic Reactions of this compound

The catalytic reactivity of this compound is a cornerstone of its utility, particularly in the formation of carbon-nitrogen bonds. Two major classes of reactions, palladium-catalyzed amidation and transcarbamoylation, highlight its versatility as a reagent.

Palladium-Catalyzed Amidation Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful method for forming C-N bonds, and the use of carbamates like this compound as the nitrogen source has become a key strategy in organic synthesis. syr.edu This approach, often referred to as the Buchwald-Hartwig amidation, allows for the N-arylation of the carbamate. syr.edu The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated carbamate, and finally, reductive elimination to yield the N-aryl carbamate product and regenerate the Pd(0) catalyst. syr.edu

A significant application of this compound in palladium-catalyzed reactions is its coupling with aryl halides to produce N-Boc-protected anilines. researchgate.netnih.gov This transformation is highly valuable as the Boc (tert-butoxycarbonyl) group is a common and easily removable protecting group for anilines, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netacs.org The reaction couples tert-butyl carbamate with a range of aryl and heteroaryl halides. researchgate.net A notable advancement allows this process to be conducted at room temperature for aryl bromides, enhancing its practicality. nih.gov

The success of the palladium-catalyzed amidation of this compound is critically dependent on the choice of ligand and base.

Bases: The base plays a crucial role in deprotonating the carbamate, making it a more effective nucleophile for the coupling reaction. Common bases include cesium carbonate (Cs₂CO₃) and strong alkoxides like sodium tert-butoxide (NaOtBu). researchgate.netnih.gov The use of sodium tert-butoxide has been identified as essential for achieving high yields in room-temperature amidations of aryl bromides. nih.gov In some systems, a dual-base approach, such as DBU and NaTFA, can be employed to facilitate the coupling of aryl chlorides under mild, homogeneous conditions. acs.org

Ligands: The ligand, typically a bulky and electron-rich phosphine (B1218219), is vital for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. researchgate.net Biaryl phosphine ligands are particularly effective. researchgate.net Specific examples include:

Xphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and its derivatives like tert-butyl X-Phos are highly effective, enabling reactions even at room temperature. nih.gov

Xphos Pd G2 is a pre-catalyst that incorporates the Xphos ligand and is used in the synthesis of related N-phenylcarbamate derivatives. acs.org

Bulky, electron-rich 2-dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl ligands have also proven effective for the amidation of aryl halides with carbamates. researchgate.net

The interplay between the ligand and base is optimized to achieve high efficiency and yield for a given set of substrates.

| Component Type | Example | Role in Reaction | Reference |

|---|---|---|---|

| Base | Cesium Carbonate (Cs₂CO₃) | Deprotonates the carbamate nucleophile. | researchgate.net |

| Base | Sodium tert-butoxide (NaOtBu) | Crucial for room-temperature reactions with aryl bromides. | nih.gov |

| Ligand | tert-butyl X-Phos | Enables room-temperature catalysis; stabilizes Pd complex. | nih.gov |

| Pre-catalyst | Xphos Pd G2 | Facilitates intermolecular amidation reactions. | acs.org |

A major advantage of modern palladium-catalyzed amidation methods is their high degree of chemoselectivity and broad functional group compatibility. Catalytic systems have been developed that are tolerant of various sensitive functional groups, such as esters and unprotected acids. acs.orgnih.gov The choice of ligand is instrumental in controlling selectivity; for instance, sterically bulky phosphine ligands can prevent undesired side reactions like the double arylation of the nitrogen source. rsc.org In the context of unprotected anilines, specific ligand design can steer the reaction towards C-H arylation of the aromatic ring instead of the more common N-H arylation (amidation), highlighting the subtle controls that dictate reaction outcomes. uva.esnih.gov The palladium-catalyzed amidation of carbamates has been shown to proceed with good functional group compatibility, making it a robust synthetic tool. researchgate.net

Transcarbamoylation/Transurethanization Reactions

Transcarbamoylation, also known as transurethanization, is an exchange reaction where the alkoxy group of a carbamate is replaced by another alcohol. rsc.orgresearchgate.net This process is analogous to transesterification but generally requires more energy. rsc.orgresearchgate.net It has been explored for the modification of polymers like polyurethanes and cellulose (B213188). rsc.orgacs.org For this compound, this reaction would involve the transfer of the phenylcarbamoyl group (PhNHCO-) to a different alcohol, releasing tert-butanol.

The mechanism of transcarbamoylation can proceed through two primary pathways: associative and dissociative. rsc.orgresearchgate.netresearchgate.net

Associative Pathway: This pathway is analogous to the mechanism of transesterification. rsc.orgresearchgate.net It involves the direct nucleophilic attack of an alcohol on the carbonyl carbon of the urethane (B1682113) group. This leads to a tetrahedral intermediate, which then collapses by eliminating the original alcohol (in this case, tert-butanol) to form the new carbamate product. rsc.orgresearchgate.net This mechanism is often favored under typical reprocessing conditions for polyurethanes, especially in the presence of a suitable catalyst. researchgate.net

Dissociative Pathway: In this pathway, the carbamate first decomposes, typically at higher temperatures, to form an isocyanate (phenyl isocyanate) and an alcohol (tert-butanol). rsc.orgresearchgate.nethelsinki.fi The highly reactive isocyanate intermediate then rapidly reacts with another alcohol present in the system to generate the new carbamate product. rsc.orgresearchgate.net This pathway is particularly relevant at elevated temperatures where urethane linkages can become reversible. researchgate.net

The prevailing pathway often depends on the specific reaction conditions, such as temperature, the nature of the substrates, and the presence or absence of catalysts. acs.org

| Pathway | Description | Key Intermediate | Reference |

|---|---|---|---|

| Associative | Direct nucleophilic attack of an alcohol on the urethane carbonyl group, followed by elimination of the original alcohol. | Tetrahedral Intermediate | rsc.orgresearchgate.net |

| Dissociative | Initial decomposition of the carbamate into an isocyanate and an alcohol, followed by reaction of the isocyanate with a new alcohol. | Isocyanate | rsc.orgresearchgate.net |

Application in Cellulose Carbamate Synthesis

A sustainable, homogeneous transcarbamoylation/transurethanization protocol has been developed for the modification of cellulose using N-substituted carbamates. rsc.orghelsinki.fi This method utilizes a superbase ionic liquid, which serves as both a green reaction medium and a promoter for the transformation, allowing for the synthesis of various cellulose carbamates with a controllable degree of substitution (DS). rsc.orghelsinki.fi

In comparative studies to determine the suitability of different esters of N-phenyl carbamic acid as cellulose carbamoylating reagents, tert-butyl N-phenylcarbamate was evaluated alongside methyl, ethyl, and i-propyl esters. rsc.orghelsinki.fi While the less sterically hindered methyl N-phenylcarbamate yielded a higher degree of substitution (DS of 0.18), the ethyl, i-propyl, and tert-butyl N-phenylcarbamates all produced cellulose materials with comparable DS values of around 0.11. rsc.orghelsinki.fi This outcome was observed despite the increasing steric hindrance from the ethyl to the tert-butyl group. rsc.orghelsinki.fi These findings guided the selection of methyl N-phenylcarbamate for further optimization studies. rsc.orghelsinki.fi The reactions are typically performed by adding the carbamate reagent to microcrystalline cellulose (MCC) dissolved in the ionic liquid. researchgate.net

| Carbamate Reagent | Resulting Degree of Substitution (DS) |

|---|---|

| Methyl N-phenylcarbamate | 0.18 |

| Ethyl N-phenylcarbamate | 0.11 |

| iso-Propyl N-phenylcarbamate | 0.11 |

| tert-Butyl N-phenylcarbamate | 0.11 |

Reactivity with Biological Systems

The carbamate structure is a key feature in many biologically active molecules, and this compound derivatives are no exception. They exhibit notable reactivity with biological systems, particularly through enzyme inhibition and interactions with proteins and receptors. ontosight.aichemimpex.com

Enzyme Inhibition Mechanisms

Derivatives of this compound have been identified as potent inhibitors of various enzymes, a characteristic attributed to their specific structural features that allow for effective interaction with enzyme active sites. chemimpex.com

One notable example is tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, a multi-target compound designed for potential application in Alzheimer's disease. mdpi.com In vitro studies demonstrated its ability to inhibit both β-secretase 1 and acetylcholinesterase, two key enzymes in the pathology of the disease. mdpi.com The compound showed significant inhibitory potency against both enzymes. mdpi.com

In a different study, a series of new tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized and evaluated for in vivo anti-inflammatory activity. researchgate.net Several of these compounds exhibited promising activity, with some showing efficacy comparable to the standard drug indomethacin. researchgate.net In silico docking studies were conducted to understand the interaction mechanism, revealing that the compounds bind well within the active site of the immunity protein of coli E7 (ImmE7), forming notable hydrogen bonding interactions. researchgate.net

| Enzyme | Inhibition Metric | Value |

|---|---|---|

| β-secretase 1 | IC₅₀ | 15.4 nM |

| Acetylcholinesterase | Kᵢ | 0.17 µM |

*Data for tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate. mdpi.com

Receptor Modulation and Protein Interactions

The ability of this compound derivatives to modulate receptors and participate in protein-protein interactions is a key area of research. ontosight.ai These interactions are fundamental to their potential biological activities. ontosight.ai

A significant finding in this area is the development of a tert-butyl carbamate derivative designed as a protein-protein interaction inhibitor for moesin (B1176500) (MSN) and its receptor CD44. biorxiv.org This interaction is linked to Alzheimer's disease pathology. biorxiv.org A peptide inhibitor was shown to bind to the FERM domain of MSN, interacting with specific amino acid residues in the F1 subdomain (N62, K83) and the F3 subdomain (E289, R293). biorxiv.org This binding induced a conformational change, shifting a beta-sheet by 2.3 Å and causing the subdomain to adopt an "open" conformation, similar to what is observed when MSN binds to CD44. biorxiv.org

Furthermore, docking studies on tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have provided insights into their binding modes. researchgate.net These studies confirmed that the compounds can fit effectively into the active site of proteins like the immunity protein of coli E7 (ImmE7), establishing key hydrogen bonds that stabilize the complex. researchgate.net

Applications in Advanced Organic Synthesis

Tert-Butyl Phenylcarbamate and its structural motif are significant in the field of advanced organic synthesis. This is primarily due to its role as a key protecting group for amines and as a foundational precursor for the synthesis of various biologically active molecules and pharmaceutical agents.

Computational and Theoretical Studies

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Computational docking studies have been instrumental in exploring the potential of tert-butyl phenylcarbamate derivatives as inhibitors of various enzymes. By simulating the interaction between the small molecule (ligand) and the target protein's active site, researchers can predict binding affinity (often expressed as a docking score in kcal/mol) and identify key interactions like hydrogen bonds and hydrophobic contacts.

Cyclooxygenase-2 (COX-2) Enzyme: A series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Molecular docking was performed on these compounds against the COX-2 enzyme (PDB ID: 4COX) to understand their binding mechanism. The studies showed that the molecules fit deeply within the hydrophobic pocket of the active site, in a manner similar to the standard drug indomethacin. nih.gov Key interactions included hydrogen bonds with amino acid residues such as Ser 530, Tyr 355, and Arg 120, as well as π-π stacking interactions with Trp 387 and Tyr 385. nih.gov

Mycobacterium tuberculosis Enoyl Reductase (InhA): In the search for new antimicrobial agents, novel derivatives of tert-butyl 2,4-disubstituted carboxamido phenylcarbamate were docked into the active site of Mycobacterium tuberculosis enoyl reductase (InhA). researchgate.net This enzyme is a critical target for tuberculosis drugs. pensoft.net The docking studies aimed to determine the probable binding modes of these newly synthesized carbamates. researchgate.net

Candida albicans Dihydrofolate Reductase (DHFR): The same series of tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives was also studied for its potential to inhibit Candida albicans dihydrofolate reductase (PDB ID: 3QLS), an essential enzyme for fungal survival and a target for antifungal drugs. researchgate.netnih.gov The goal of the molecular docking was to elucidate the binding interactions within the enzyme's active site. researchgate.net

Table 1: Predicted Binding Affinities of this compound Derivatives with Biological Targets

| Compound Series | Target Enzyme | PDB ID | Docking Score Range (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| tert-Butyl 2-(substituted benzamido) phenylcarbamates | Cyclooxygenase-2 (COX-2) | 4COX | -5.17 to -9.56 | Arg 120, Tyr 355, Trp 387, Tyr 385, Ser 530 |

| tert-Butyl 2,4-disubstituted carboxamido phenylcarbamates | Mycobacterium tuberculosis enoyl reductase (InhA) | 2H7M | Not specified | Not specified |

| tert-Butyl 2,4-disubstituted carboxamido phenylcarbamates | Candida albicans dihydrofolate reductase | 3QLS | Not specified | Not specified |

A crucial aspect of computational studies is their ability to correlate with and explain experimental results.

For the tert-butyl 2-(substituted benzamido) phenylcarbamate series, the docking scores showed a good correlation with the in vivo anti-inflammatory activity observed in the carrageenan-induced rat paw edema model. nih.gov Compounds with lower (more negative) docking scores, indicating stronger predicted binding to COX-2, generally exhibited higher anti-inflammatory activity. nih.gov

Similarly, for the tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives, the compounds that showed the most potent antimicrobial activity in laboratory tests were also those predicted to have favorable interactions in the docking studies against M. tuberculosis and C. albicans targets. researchgate.net Specifically, compounds designated as 6b, 6c, and 6e showed promising antifungal activity, while compounds 6b and 6e displayed the highest antibacterial effects, aligning with the computational predictions. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

DFT calculations are a powerful tool for elucidating chemical reaction mechanisms. By calculating the energies of reactants, products, and intermediate transition states, researchers can map out the most likely reaction pathway and determine the activation energy required for a reaction to proceed. arxiv.orgnsf.gov For reactions involving carbamates, DFT can be used to model the formation or cleavage of the carbamate (B1207046) group. For instance, in the synthesis of carbamates, DFT can predict transition-state energies to optimize reaction pathways. Studies on the rotation around the carbamate C–N bond have used DFT calculations (e.g., at the B3LYP/6-31G** level of theory) to determine the energy barriers (ΔG‡), which are influenced by the electronic nature of substituents. researchgate.net

DFT calculations can determine the distribution of electron density within a molecule, allowing for the identification of electrophilic and nucleophilic centers. This is critical for predicting how a molecule will react. For example, Fukui indices, which are derived from DFT, can be calculated to identify the most likely sites for electrophilic attack on a molecule. This information is valuable in understanding and predicting the regioselectivity of reactions involving this compound and its derivatives.

A significant application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the proposed chemical structure.

DFT methods, such as those using the B3LYP functional with the 6-31G(d,p) basis set, are widely employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The gauge-independent atomic orbital (GIAO) method is commonly used for this purpose. nih.gov For carbamates, DFT calculations have successfully confirmed geometries and rotational barriers determined experimentally by variable temperature NMR. researchgate.net The calculated chemical shifts for proton (¹H) and carbon (¹³C) nuclei can be compared to experimental spectra to confirm structural assignments. nih.govrsc.org High accuracy is often achieved when solvent effects are included in the calculation, particularly for ¹H chemical shifts. nih.gov

Table 2: Applications of DFT in the Study of Carbamates

| DFT Application | Information Obtained | Experimental Correlation |

|---|---|---|

| Reaction Pathways | Transition-state structures and energies, activation barriers (ΔG‡). researchgate.net | Kinetic studies, product distribution analysis. |

| Electronic Properties | Electron density distribution, identification of electrophilic/nucleophilic centers. | Reactivity and regioselectivity in chemical reactions. |

| Spectroscopy | Prediction of ¹H and ¹³C NMR chemical shifts. nih.gov | Comparison with experimental NMR spectra for structure validation. researchgate.netrsc.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules and their interactions at an atomic level. nih.gov In the context of this compound and related structures, MD simulations have been instrumental in elucidating the mechanisms behind chiral recognition, intermolecular forces, and conformational changes. nih.govbohrium.com

Phenylcarbamate derivatives of polysaccharides, such as amylose (B160209) and cellulose (B213188), are widely used as chiral stationary phases (CSPs) in chromatography for separating enantiomers. nih.govnih.govgfzxb.org MD simulations have been pivotal in understanding the chiral recognition mechanisms at a molecular level. bohrium.comgfzxb.org These simulations allow for the visualization of the three-dimensional structures of the transient diastereomeric complexes formed between the polysaccharide selector and the chiral analyte. bohrium.com

Studies have shown that the enantioselectivity of these polysaccharide-based CSPs arises from a combination of interactions within a chiral groove formed by the carbamate substituents and aromatic rings of the polysaccharide derivatives. gfzxb.org For instance, in the case of amylose tris(3,5-dimethylphenylcarbamate), a commercial CSP, a combination of proton NMR and MD simulations was used to explain its high enantioselectivity for a particular enantiomer. nih.gov The simulations successfully predicted the folding of the favored enantiomer within the polysaccharide complex, a finding that was in excellent agreement with experimental 2D NOESY spectra. nih.gov This integrated approach provided detailed molecular insight into how acidity can switch on chiral selectivity. nih.gov The dynamic nature of the chromatographic process makes MD simulations particularly well-suited for exploring these complex enantioseparation processes. nih.gov

The chiral separation capabilities of phenylcarbamate-derivatized polysaccharides are governed by a network of noncovalent interactions. nih.govbohrium.com MD simulations are crucial for analyzing these intricate intermolecular forces, which include hydrogen bonds and π-π stacking interactions. bohrium.comresearchgate.netnih.govrsc.org

The interaction between the polysaccharide selector and the analyte is often mediated by hydrogen bonds, π-π interactions, and van der Waals forces. bohrium.com For example, in the crystal structure of a related compound, tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, intermolecular N—H⋯N and C—H⋯O hydrogen bonds, along with weak π–π stacking interactions, are responsible for stabilizing the crystal packing. researchgate.net MD simulations can further elucidate the dynamic nature of these interactions in solution. For instance, simulations can reveal the distances and angles of hydrogen bonds and the geometry of π-π stacking, providing a more comprehensive understanding of the forces driving molecular recognition and complex formation. nih.govrsc.org

MD simulations are also a valuable tool for predicting the conformational folding of molecules, a process that is often difficult to study experimentally. mdpi.comnih.govnih.gov In the context of chiral recognition by polysaccharide derivatives, the conformation of both the selector and the analyte plays a critical role.

As mentioned previously, computational studies have successfully predicted the folding of an l-enantiomer (B50610) within an amylose tris(3,5-dimethylphenylcarbamate) complex. nih.gov This conformational change was found to be a key factor in the observed chiral selectivity. nih.gov More broadly, MD simulations, particularly enhanced sampling techniques like replica exchange molecular dynamics (REMD), are used to explore the folding free-energy landscapes of peptides and proteins. mdpi.com These simulations can identify stable intermediate states and the pathways to the native, folded structure. mdpi.com While not directly studying this compound itself, these methods demonstrate the capability of MD simulations to predict and analyze the complex folding behavior that is also relevant to the interaction of small molecules with larger host structures like polysaccharide-based CSPs. nih.govmdpi.comnih.govnih.gov

ADME (Absorption, Distribution, Metabolism, and Excretion) Property Prediction

In the early stages of drug discovery, computational methods are widely used to predict the ADME properties of candidate compounds. This in silico assessment helps to identify molecules with a higher probability of success in later developmental stages. nih.govekb.eg

A key aspect of ADME prediction is the evaluation of "drug-likeness," for which Lipinski's Rule of Five is a widely recognized guideline. nih.govnih.govresearchgate.net This rule establishes criteria for physicochemical properties that are associated with good oral bioavailability in humans. nih.gov The parameters include:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Below is a hypothetical table illustrating how the drug-likeness properties of a compound like this compound would be presented.

| Parameter | Lipinski's Rule | Hypothetical Value for this compound | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | 193.24 Da | Yes |

| logP (Octanol-Water Partition Coefficient) | ≤ 5 | ~2.5 | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 2 | Yes |

Note: The hypothetical values are based on the known chemical structure of this compound and typical values for similar molecules. Actual computationally predicted values may vary slightly depending on the algorithm used.

Advanced Analytical Techniques in Characterization and Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of tert-butyl phenylcarbamate, offering detailed information about the molecular framework and the spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Structural Elucidation and Substitution Pattern Verification

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the identity and purity of this compound. The spectra provide characteristic signals that correspond to the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), a prominent singlet appears around 1.52 ppm, which is attributed to the nine equivalent protons of the tert-butyl group. The aromatic protons on the phenyl ring typically appear as a multiplet in the range of 7.26-7.36 ppm, while the proton of the carbamate (B1207046) N-H group is often observed as a broad singlet around 6.46 ppm.

The ¹³C NMR spectrum provides further structural confirmation. Key signals include the carbonyl carbon of the carbamate group at approximately 152.7 ppm, the quaternary carbon of the tert-butyl group around 80.5 ppm, and the methyl carbons of the tert-butyl group at about 28.3 ppm. The carbons of the phenyl ring produce signals in the aromatic region, typically between 118 and 138 ppm.

These chemical shifts are highly sensitive to the electronic environment, making NMR an excellent tool for verifying substitution patterns on the phenyl ring of this compound derivatives. For instance, the introduction of substituents alters the chemical shifts of nearby aromatic protons and carbons, providing clear evidence of the substitution's position (ortho, meta, or para).

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and a Derivative

| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| This compound | CDCl₃ | ¹H | ~7.26-7.36 (m) | Aromatic H | |

| ¹H | ~6.46 (bs) | N-H | |||

| ¹H | ~1.52 (s) | C(CH₃)₃ | |||

| ¹³C | ~152.7 | C=O | |||

| ¹³C | ~138.3 | Aromatic C (C-N) | |||

| ¹³C | ~118-129 | Aromatic C | |||

| ¹³C | ~80.5 | C (CH₃)₃ | |||

| ¹³C | ~28.3 | C(C H₃)₃ | |||

| tert-Butyl (4-methylphenyl)carbamate | CDCl₃ | ¹H | 7.28 (d) | Aromatic H | rsc.org |

| ¹H | 7.11 (d) | Aromatic H | rsc.org | ||

| ¹H | 6.45 (bs) | N-H | rsc.org | ||

| ¹H | 2.32 (s) | Ar-CH₃ | rsc.org | ||

| ¹H | 1.54 (s) | C(CH₃)₃ | rsc.org | ||

| ¹³C | 152.93 | C=O | rsc.org | ||

| ¹³C | 135.74, 132.56, 129.69 | Aromatic C | rsc.org | ||

| ¹³C | 80.33 | C (CH₃)₃ | rsc.org | ||

| ¹³C | 28.38 | C(C H₃)₃ | rsc.org | ||

| ¹³C | 20.75 | Ar-CH₃ | rsc.org |

Abbreviations: s = singlet, d = doublet, m = multiplet, bs = broad singlet.

2D NOESY for Proximity Analysis in Chiral Discrimination Studies

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful technique for determining the spatial proximity of atoms within a molecule or between interacting molecules. This method has been particularly insightful in the field of chiral discrimination, where phenylcarbamate derivatives of polysaccharides like amylose (B160209) and cellulose (B213188) are used as chiral stationary phases (CSPs) for separating enantiomers. nih.govnih.gov

In these studies, 2D NOESY experiments can reveal the specific intermolecular interactions between an enantiomer and the chiral stationary phase. nih.gov By identifying which protons of the enantiomer are physically close to the protons of the phenylcarbamate-derivatized polysaccharide, researchers can build a detailed model of the diastereomeric complex formed during the separation process. nih.govvtt.fi For example, NOESY spectra have shown that the L-enantiomer (B50610) of a compound may interact more strongly and adopt a specific folded conformation when bound to an amylose tris(3,5-dimethylphenylcarbamate) stationary phase, providing a molecular-level explanation for the observed chromatographic selectivity. nih.govvtt.fi These experimental insights, often combined with computational modeling, are crucial for understanding the mechanisms of chiral recognition. nih.govvtt.fi

Diffusion-Edited NMR for DS Value Determination in Polymer Research

Diffusion-Edited NMR, particularly Diffusion-Ordered Spectroscopy (DOSY), is a non-invasive technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients. spark904.nl Since larger molecules diffuse more slowly than smaller ones, DOSY can be used to distinguish between polymers, oligomers, and unreacted monomers in a reaction mixture without the need for physical separation. spark904.nlmagritek.com

In polymer research involving carbamate-functionalized materials, such as modified cellulose, DOSY is a valuable tool for characterizing the degree of substitution (DS). semanticscholar.orgnih.gov The DS represents the average number of substituent groups attached per monomer unit of the polymer. By applying diffusion-editing, the signals from the large, slowly diffusing polymer backbone can be isolated from the signals of smaller, faster-diffusing molecules like unreacted this compound or other reagents. vtt.fimagritek.com

The degree of substitution can then be calculated by integrating the signal intensities of the polymer-bound carbamate groups and comparing them to the signals from the polymer backbone, all within a single diffusion-edited ¹H NMR spectrum. vtt.fisemanticscholar.org This approach provides a powerful method for monitoring the progress and outcome of polymer functionalization reactions. magritek.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is used to accurately determine the molecular weight of this compound and its derivatives. nih.gov HRMS provides highly precise mass measurements, which can be used to confirm the elemental composition of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with a high degree of confidence. nih.govscispace.com

Beyond confirming the molecular ion, MS is also used to study fragmentation patterns. While the tert-butoxycarbonyl (Boc) group is relatively stable, under certain ionization conditions, characteristic fragmentation occurs. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (B52900) (C₄H₈) or the entire tert-butoxy (B1229062) group. doaj.org A significant peak at m/z 57, corresponding to the tert-butyl cation ([C₄H₉]⁺), is a common feature in the mass spectra of such compounds. nih.govuni-saarland.de Analysis of these fragmentation patterns helps to confirm the presence of the tert-butyl carbamate moiety and assists in the structural elucidation of unknown derivatives or metabolites.

Table 2: HRMS and Fragmentation Data for this compound and a Derivative

| Compound | Ionization Mode | Ion Type | Calculated m/z | Observed m/z | Key Fragment Ions (m/z) | Reference |

| This compound | GC-MS (EI) | M⁺ | 193.1103 | - | 93 ([M-C₅H₈O₂]⁺), 57 ([C₄H₉]⁺) | nih.gov |

| tert-Butyl 2-(2-iodobenzamido)phenylcarbamate | ESI | [M+H]⁺ | 439.0519 | 438.95 | - | nih.gov |

Abbreviations: GC-MS = Gas Chromatography-Mass Spectrometry, EI = Electron Ionization, ESI = Electrospray Ionization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the presence of key functional groups within a molecule.

For this compound, the IR spectrum shows several characteristic absorption bands that confirm its structure. The most prominent peaks include:

N-H Stretch: A sharp to moderately broad peak typically appearing around 3300-3400 cm⁻¹, corresponding to the stretching vibration of the nitrogen-hydrogen bond in the carbamate group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.

C=O Stretch (Carbonyl): A very strong and sharp absorption band is found in the region of 1690-1725 cm⁻¹, which is characteristic of the carbonyl group in the carbamate linkage. nih.gov

C-N Stretch and N-H Bend: These vibrations often appear in the fingerprint region (below 1600 cm⁻¹), contributing to the unique spectral signature of the compound.

These characteristic frequencies are invaluable for confirming the successful synthesis of this compound and for identifying the carbamate functional group in more complex molecules.

Table 3: Characteristic IR Absorption Frequencies for a this compound Derivative

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| tert-Butyl 2-(substituted benzamido)phenylcarbamate | Amide N-H Stretch | ~3266 | scispace.com |

| Carbamate C=O Stretch | ~1693 | scispace.com | |

| Amide C=O Stretch | ~1650 | scispace.com | |

| Aromatic C-H Stretch | ~3034 | scispace.com |

X-ray Crystallography

In the crystal structure of related carbamates, molecules are often interconnected by N−H···O hydrogen bonds, where the amide hydrogen acts as a donor and the carbonyl oxygen of an adjacent molecule acts as an acceptor. nih.gov These interactions can form chain-like structures or more complex networks that dictate the crystal packing. nih.govsmolecule.com For example, the crystal structure of 2-[(phenylcarbamoyl)amino]butyl N-phenylcarbamate shows that adjacent molecules are linked by N—H···O hydrogen bonds, forming a chain-like structure. nih.gov The planarity of the phenyl ring and the carbamate group is also a significant feature, often influencing π-π stacking interactions between aromatic rings of neighboring molecules. smolecule.com Such structural analyses are crucial for understanding the physical properties of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound and its derivatives. vulcanchem.com It is widely used for both qualitative and quantitative purposes.

When this compound is part of a chiral molecule, chiral HPLC is the method of choice for separating and quantifying the enantiomers. nih.gov This is particularly important in pharmaceutical contexts where the different enantiomers of a compound may have distinct biological activities. The separation is achieved using a chiral stationary phase (CSP), with polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, being highly effective. yakhak.orgresearchgate.net

For example, in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a derivative of this compound, chiral HPLC was used to determine the enantiomeric excess (ee) of the product and the unreacted substrate. mdpi.com The specific conditions involved a Chiralcel® OD-H column with a mobile phase of n-hexane/i-PrOH (99:1), allowing for the baseline separation of the (R) and (S) enantiomers. mdpi.com The choice of CSP and mobile phase composition is critical for achieving optimal separation. yakhak.orgresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Chiralcel® OD-H column | mdpi.com |

| Mobile Phase | n-hexane/i-PrOH (99:1) | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | UV at 254 nm | mdpi.com |

HPLC is routinely used to monitor the progress of chemical reactions involving this compound, allowing researchers to track the consumption of reactants and the formation of products over time. mdpi.com It is also the standard method for assessing the purity of the final compound. biorxiv.orgresearchgate.net By using a reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and UV detection, one can separate the main compound from any impurities or byproducts. The purity is typically determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram. A purity level of >95% is often required for research applications. biorxiv.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of this compound. mdpi.commdpi.com It is primarily employed to monitor the progress of a synthesis reaction by spotting the reaction mixture on a silica (B1680970) gel plate alongside the starting materials. nih.gov The plate is then developed in a suitable solvent system (eluent), and the separated spots are visualized, typically under UV light. nih.gov The difference in the retention factor (Rf) values between the starting material and the product indicates the extent of the reaction. TLC is also used to quickly check the purity of a sample and to identify the appropriate solvent system for purification by column chromatography. mdpi.com

Reaction Monitoring and Preliminary Purity Assessment

The synthesis and purification of this compound and its derivatives are meticulously tracked using a suite of advanced analytical techniques. These methods are crucial for monitoring the progression of a chemical reaction, conducting preliminary assessments of product purity, and ensuring the structural integrity of the final compound. The primary techniques employed for these purposes are thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. nih.govorgsyn.org

Thin-Layer Chromatography (TLC)

TLC is a fundamental and widely used technique for qualitatively monitoring the progress of a chemical synthesis in real-time. rsc.orgresearchgate.net It allows chemists to quickly determine the presence of starting materials, intermediates, and the final product in a reaction mixture. The completion of a reaction is often judged by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product on the TLC plate. nih.gov For instance, in the synthesis of various tert-butyl (substituted benzamido)phenylcarbamate derivatives, TLC was the designated method to monitor the reaction's completion. nih.gov Similarly, the synthesis of tert-butyl 2-amino phenyl carbamate was also tracked using this method. nih.gov

The effectiveness of TLC relies on the appropriate choice of a solvent system (eluent) that provides good separation between the different components of the reaction mixture. The separated spots are then visualized, commonly using a UV lamp at a wavelength of 254 nm. orgsyn.orgnih.gov

Table 1: Application of TLC in Monitoring Synthesis of this compound Derivatives

| Derivative | Eluent System | Visualization Method | Reference |

|---|---|---|---|

| tert-Butyl phenyl(phenylsulfonyl)methylcarbamate | 15% Ethyl acetate (B1210297) in Hexanes | UV lamp (254 nm), p-anisaldehyde reagent | orgsyn.org |

| tert-Butyl 2-amino phenyl carbamate | Not specified | Not specified | nih.gov |

| tert-Butyl 2-(substituted benzamido)phenylcarbamate | Not specified | Not specified | nih.gov |

This table provides examples of TLC conditions used to monitor the synthesis of various carbamate compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more sophisticated chromatographic technique used for both monitoring reaction progress and, more critically, for the quantitative assessment of purity. It offers higher resolution and sensitivity compared to TLC. In the context of this compound and its analogues, HPLC is frequently used to determine the final purity of the synthesized compound, with purities often required to be greater than 95% or 98%. researchgate.net

For chiral derivatives, such as (S)- and (R)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, specialized chiral HPLC methods are essential. These methods can separate enantiomers and are used to determine the enantiomeric ratio or enantiomeric excess (ee) of the product, a critical parameter in asymmetric synthesis. orgsyn.orgmdpi.comrsc.org

Table 2: HPLC Methods for Purity and Enantiomeric Ratio Determination

| Compound | HPLC Column | Mobile Phase | Purpose | Reference |

|---|---|---|---|---|

| (S)- and (R)-tert-butyl (2-(1-hydroxyethyl)phenyl)carbamate | Chiralcel® OD-H | n-hexane/i-PrOH (99:1) | Enantiomeric resolution (ee > 99%) | mdpi.com |

| tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate | CHIRALPAK AS-H | 2% i-PrOH/heptane | Enantiomeric ratio determination (>99:1) | orgsyn.org |

| tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate | Not specified | Not specified | Purity determination and separation | vulcanchem.com |

This table illustrates the use of HPLC in assessing the purity and stereochemical integrity of carbamate products.

Nuclear Magnetic Resonance (NMR) Spectroscopy and Other Techniques

While TLC and HPLC are used to monitor the reaction and assess purity based on retention times, NMR spectroscopy provides detailed structural information. Both ¹H NMR and ¹³C NMR are standard methods for the definitive characterization of the this compound structure. thieme-connect.comrsc.org Spectra are compared against expected chemical shifts (δ) and coupling constants (J) to confirm that the desired molecule has been formed. thieme-connect.commdpi.com For this compound itself, characteristic signals in ¹H NMR include a singlet for the nine protons of the tert-butyl group at approximately 1.54 ppm and multiplets for the aromatic protons between 7.03 and 7.40 ppm. thieme-connect.com In ¹³C NMR, the carbonyl carbon of the carbamate group and the carbons of the tert-butyl and phenyl groups appear at distinct chemical shifts. thieme-connect.com

In addition to chromatography and NMR, other analytical methods contribute to the preliminary assessment of purity. Melting point (m.p.) determination is a simple yet effective method to gauge the purity of crystalline solids; a sharp melting point range close to the literature value suggests high purity. thieme-connect.com For this compound, a melting point of 135.2–136.6 °C has been reported. thieme-connect.com Mass spectrometry (MS) is also employed to confirm the molecular weight of the synthesized compound by determining its mass-to-charge ratio (m/z). nih.govrsc.org

Derivatives and Analogs of Tert Butyl Phenylcarbamate in Specialized Research

Substituted Phenylcarbamate Analogs with Varied Aromatic Substituents

The reactivity and biological profile of phenylcarbamates can be significantly altered by the introduction of substituents on the phenyl ring. These modifications can influence the electron density distribution within the molecule and introduce steric constraints, thereby affecting their interaction with biological targets and their chemical behavior.

The electronic nature of substituents on the aromatic ring of phenylcarbamate analogs plays a crucial role in modulating their chemical reactivity and biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert their influence through a combination of inductive and resonance effects, altering the nucleophilicity and electrophilicity of the carbamate (B1207046) moiety and the aromatic ring.

Electron-Donating Groups (EDGs): EDGs, such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the aromatic ring. studypug.com This enhanced electron density can increase the nucleophilicity of the molecule, potentially making it a stronger nucleophile in certain reactions. studypug.com In the context of biological activity, the introduction of EDGs can influence the binding affinity of the molecule to its target by altering its electronic and hydrophobic properties. For instance, the addition of an electron-donating methyl group to a fluorinated 2-aryl-2-fluoro-cyclopropylamine inhibitor of tyramine (B21549) oxidase was found to significantly enhance its inhibitory activity. nih.gov